NUCC-390 is a novel small-molecule agonist of the CXCR4 receptor, which is involved in various physiological processes, including cell migration and tissue repair. This compound has garnered attention for its potential therapeutic applications in promoting nerve regeneration following injury, particularly in the context of peripheral nerve damage. The CXCR4 receptor is activated by its ligand, CXC chemokine ligand 12 (CXCL12), which plays a critical role in cellular signaling pathways related to inflammation and tissue repair.
NUCC-390 was developed as part of research aimed at exploring new modulators of the CXCR4 receptor. It belongs to a class of compounds known as chemokine receptor agonists, specifically targeting the CXCR4 receptor. The compound has been characterized for its ability to mimic the effects of CXCL12, thereby enhancing neuronal recovery after injury. Research studies have indicated that NUCC-390 can significantly stimulate axonal regeneration, making it a candidate for further investigation in clinical settings.
The synthesis of NUCC-390 involves several chemical reactions that are designed to create a compound with high selectivity and potency for the CXCR4 receptor. The synthesis process typically includes:
The detailed synthetic pathway has been documented in research literature, showcasing the stepwise approach taken to construct the molecular framework of NUCC-390 .
The molecular structure of NUCC-390 is characterized by its unique arrangement of atoms that confer its biological activity. Key aspects include:
Data on the molecular structure can be derived from databases and publications detailing its chemical properties and interactions with biological targets .
NUCC-390 undergoes several chemical reactions during its synthesis, including:
These reactions are carefully controlled to ensure that the final product possesses the desired pharmacological properties .
The mechanism by which NUCC-390 exerts its effects involves several key processes:
Electrophysiological studies have demonstrated improvements in neurotransmission recovery in treated models, further supporting its therapeutic potential .
NUCC-390 exhibits several physical and chemical properties relevant to its function:
Analyses using techniques like high-performance liquid chromatography (HPLC) provide data on these properties, which are essential for drug development .
NUCC-390 has significant scientific applications, particularly in:
Research continues to explore additional applications of NUCC-390 in various fields of medicine, emphasizing its potential as a therapeutic agent for enhancing recovery after neurological injuries .
NUCC-390 was discovered through a dual virtual high-throughput screening (vHTS) strategy targeting the CXCR4 receptor. Researchers employed a 5-point pharmacophore model consisting of two hydrophobic features (Hy), two hydrogen bond acceptors (HBA), and one positive ionizable (PI) feature to screen a GPCR-focused compound library (~13,000 molecules) [6]. This model prioritized molecules with conformational energy <5 kcal/mol and >85% fit value. NUCC-390 emerged as a top hit due to its complementary steric and electronic alignment with CXCR4’s orthosteric binding pocket, particularly residues in transmembrane domains (TM3, TM5, TM6) critical for agonist-induced activation [6] [9]. Ligand-based screening was validated by the compound’s ability to mimic CXCL12α’s receptor interactions while overcoming the peptide’s pharmacokinetic limitations [6].
Table 1: Virtual Screening Strategies for NUCC-390 Discovery
Approach | Database Screened | Key Filters | Targeted CXCR4 Domains |
---|---|---|---|
Pharmacophore-Based | GPCR library (13k compounds) | Fit value >85%, energy <5 kcal/mol | Extracellular loops, TM cavities |
Structure-Based | CXCR4 crystal structure (3ODU) | Glide score <−6.0, residue interactions | TM3 (Asp⁹⁷), TM5 (Glu²⁸⁸), TM6 (His¹¹³) |
The synthesis of NUCC-390 employs a multistep sequence optimized for high yield and scalability:
Synthesis Flowchart:Diethyl oxalate + N-Boc-4-aminocyclohexanone→ LiHMDS-mediated cyclization→ Indazole intermediate→ Propylhydrazine coupling→ Boc-deprotected amine (TFA)→ Reductive amination with 4-vinylpyridine→ Amidation (HATU/piperidine)→ NUCC-390
NUCC-390 acts as a selective, full agonist of CXCR4:
Table 2: NUCC-390 Binding and Functional Activity
Parameter | Value | Assay System | Control (CXCL12α) |
---|---|---|---|
CXCR4 Binding IC₅₀ | 0.8 μM | ³⁵S-CXCL12α displacement | 0.01 μM |
Calcium flux EC₅₀ | 1.2 μM | C8161 cells, FLIPR | 0.1 μM |
ERK phosphorylation | 10 μM (max) | C8161 cells, Western blot | 0.5 μM (max) |
Chemotaxis EC₅₀ | 2.5 μM | Transwell migration (T cells) | 0.05 μM |
NUCC-390 recapitulates CXCL12α’s neuroregenerative effects with superior pharmacokinetics:
NUCC-390’s effects are abolished by CXCR4 antagonists, confirming target specificity:
Mechanistic Insight: Internalization requires β-arrestin-2 recruitment and phosphorylation of CXCR4’s C-terminal Ser³⁴⁶/Ser³⁴⁷, triggering downstream ERK/MAPK signaling for axonal regeneration [2] [9].
Table 3: Key Compound Nomenclature
Identifier | Designation |
---|---|
IUPAC Name | piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone |
SMILES | CCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4 |
CAS Number | 1060524-97-1 |
Synonyms | NUCC-390; NUCC390; EVT-278154 |
Molecular Formula | C₂₃H₃₃N₅O |
Molecular Weight | 395.55 g/mol |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9